Daclatasvir-d6 (hydrochloride)

Isotopic purity Internal standard LC-MS quantification

Daclatasvir-d6 (hydrochloride) (CAS 1801709-41-0), also designated BMS-790052-d6 hydrochloride or EBP 883-d6 hydrochloride, is a hexa-deuterated stable isotope-labeled analog of the first-generation HCV NS5A inhibitor daclatasvir. The compound carries six deuterium substitutions at the two methyl ester positions, yielding a molecular formula of C40H46D6Cl2N8O6 (MW 817.83 g/mol for the hydrochloride salt).

Molecular Formula C40H52Cl2N8O6
Molecular Weight 817.8 g/mol
Cat. No. B12367550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaclatasvir-d6 (hydrochloride)
Molecular FormulaC40H52Cl2N8O6
Molecular Weight817.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl
InChIInChI=1S/C40H50N8O6.2ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t31-,32-,33-,34-;;/m0../s1/i5D3,6D3;;
InChIKeyBVZLLUDATICXCI-JXXYTHPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daclatasvir-d6 (Hydrochloride) – Product Identity and Analytical Role for Procurement Decisions


Daclatasvir-d6 (hydrochloride) (CAS 1801709-41-0), also designated BMS-790052-d6 hydrochloride or EBP 883-d6 hydrochloride, is a hexa-deuterated stable isotope-labeled analog of the first-generation HCV NS5A inhibitor daclatasvir . The compound carries six deuterium substitutions at the two methyl ester positions, yielding a molecular formula of C40H46D6Cl2N8O6 (MW 817.83 g/mol for the hydrochloride salt) . Its primary intended use is as an internal standard (IS) for the quantification of unlabeled daclatasvir in biological matrices via GC-MS or LC-MS/MS, a role for which it is explicitly supplied with detailed characterization data compliant with regulatory guidelines for ANDA and DMF filings [1]. The parent compound daclatasvir exhibits picomolar antiviral potency across HCV genotypes 1–6 (EC50 range 9–146 pM) and also inhibits the organic anion transporting polypeptides OATP1B1 and OATP1B3 (IC50 1.5 µM and 3.27 µM, respectively) .

Why Daclatasvir-d6 (Hydrochloride) Cannot Be Interchanged with Unlabeled or Alternative Isotopic Internal Standards


Stable isotope-labeled internal standards (SIL-IS) are not commodity items that can be freely interchanged. Deuterium-labeled IS such as Daclatasvir-d6 are subject to subtle but analytically significant isotopic effects—including altered chromatographic retention times relative to the unlabeled analyte—that require method-specific validation [1]. While deuterated IS can exhibit earlier elution in reversed-phase LC due to the deuterium isotope effect, this behavior is compound- and method-dependent and must be characterized per assay; 13C-labeled alternatives (e.g., Daclatasvir-13C2,d6) may co-elute more closely with the analyte but introduce different mass shift profiles and cost structures [2]. Furthermore, the hydrochloride salt form offers distinct solubility and stability characteristics compared to the free base or dihydrochloride forms of the parent drug [3]. Selecting an IS without verifying isotopic purity, label position, salt form, and validated method compatibility risks non-compliance with bioanalytical regulatory guidelines (FDA/EMA) and can compromise pharmacokinetic study data integrity [3].

Quantitative Differentiation Evidence for Daclatasvir-d6 (Hydrochloride) vs. Closest Analogs and Alternatives


Isotopic Purity Specification: Daclatasvir-d6 ≥99% Deuterated Forms vs. Competing Labeled Standards

Daclatasvir-d6 supplied by Cayman Chemical (and resellers such as Interprise) is specified at ≥99% deuterated forms (d1–d6), verified by batch-specific Certificate of Analysis . In contrast, the Daclatasvir-d6 product from BOC Sciences and the hydrochloride salt from InvivoChem are specified at >95% and ≥98% purity, respectively . For quantitative bioanalysis, a ≥99% isotopic purity specification minimizes the contribution of unlabeled (d0) species to the IS channel, directly reducing systematic bias in the calculated analyte/IS peak area ratio. A 1–4% difference in isotopic purity translates to a proportionally equivalent bias in reported concentrations if not corrected.

Isotopic purity Internal standard LC-MS quantification

Method-Validated Linear Range for Daclatasvir Quantification Using Daclatasvir-13C2,d6 as Internal Standard in Human Plasma

A validated UPLC-MS/MS method for simultaneous quantification of daclatasvir and sofosbuvir in human plasma employed Daclatasvir-13C2,d6 (a closely related dual-labeled analog of Daclatasvir-d6) as internal standard and achieved linearity over the concentration range 10.004–3001.218 ng/mL for daclatasvir (r² > 0.99), with full validation for precision, accuracy, selectivity, carry-over, stability, and dilution integrity per bioanalytical guidelines [1]. This demonstrates the broader class capability of deuterated daclatasvir IS to support regulatory-grade pharmacokinetic studies across a ~300-fold dynamic range in human plasma. While Daclatasvir-d6 (deuterium-only) provides a +6 Da mass shift versus +8 Da for the 13C2,d6 variant, both are expected to perform comparably when validated in the same assay context .

Bioanalytical method validation Pharmacokinetics LC-MS/MS

Hydrochloride Salt Form: Solubility and Stability Advantage Over Free Base Daclatasvir-d6

Daclatasvir-d6 hydrochloride (MW 817.83 g/mol) incorporates two HCl equivalents, whereas the free base form of Daclatasvir-d6 (MW 744.91 g/mol, C40H44D6N8O6) lacks the hydrochloride counterions . The hydrochloride salt enhances aqueous solubility and dissolution rate, a critical factor for preparing stock solutions and spiking standards in bioanalytical workflows. The parent drug daclatasvir dihydrochloride is reported as freely soluble in water (>700 mg/mL), while the free base exhibits limited aqueous solubility requiring organic co-solvents such as DMSO or methanol [1]. The hydrochloride salt form of Daclatasvir-d6 is therefore preferred when aqueous compatibility and ease of standard preparation are procurement criteria.

Salt form selection Solubility Formulation stability

Cross-Genotype NS5A Inhibitory Potency of Parent Daclatasvir Informs IS Selection for HCV Antiviral Research

Daclatasvir, the parent compound, demonstrates picomolar potency across HCV replicon genotypes with EC50 values of 50 pM (genotype 1a), 9 pM (1b), 71 pM (2a), 146 pM (3a), 12 pM (4a), and 33 pM (5a) . By comparison, ledipasvir and daclatasvir are both ineffective against subtypes 6u and 6v (EC50 239–321 nM), whereas pibrentasvir retains activity against all tested subtypes [1]. In a comprehensive head-to-head comparison of seven clinically relevant NS5A inhibitors (daclatasvir, ledipasvir, ombitasvir, elbasvir, ruzasvir, velpatasvir, and pibrentasvir) against HCV genotypes 1–7, only velpatasvir and pibrentasvir demonstrated uniform high activity across all genotypes tested [2]. This genotypic potency profile of daclatasvir—particularly its exceptional potency against genotypes 1b (9 pM) and 4a (12 pM)—directly determines the concentration range over which Daclatasvir-d6 must serve as an IS in antiviral research; the IS must reliably quantify the analyte at sub-nanomolar exposure levels in cell-based and in vivo models.

HCV NS5A inhibitor Antiviral potency Genotype coverage

Regulatory Readiness: Daclatasvir-d6 for ANDA, DMF, and Pharmacopeial Traceability vs. Research-Grade Only Alternatives

Daclatasvir-d6 from SynZeal is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Daclatasvir. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. In contrast, many research-grade deuterated analogs (e.g., Daclatasvir-d16 from BOC Sciences, purity >95%) are labeled 'for research use only' without the characterization package required for regulatory submissions . Daclatasvir-d6 from Cayman Chemical and its distributors (Interprise, Bertin Bioreagent) is also explicitly intended for use as an internal standard in GC-MS or LC-MS quantification, with ≥99% purity specification [2].

Regulatory compliance ANDA filing Reference standard Pharmacopeial traceability

Daclatasvir-d6 (Hydrochloride) – Recommended Application Scenarios Based on Quantitative Evidence


Regulatory Bioequivalence and Pharmacokinetic Studies Requiring Validated LC-MS/MS Quantification of Daclatasvir in Human Plasma

Daclatasvir-d6 (hydrochloride) is the appropriate internal standard choice for GLP-compliant bioequivalence studies requiring quantification of daclatasvir in human plasma. A validated UPLC-MS/MS method using the closely related Daclatasvir-13C2,d6 as IS demonstrated linearity from 10.004 to 3001.218 ng/mL with full validation for precision, accuracy, selectivity, carry-over, stability, and dilution integrity, and was successfully applied to a 48-subject clinical pharmacokinetic study [1]. The hydrochloride salt form of Daclatasvir-d6 simplifies aqueous standard preparation, while the ≥99% isotopic purity specification from Cayman-sourced material minimizes unlabeled analyte carryover into the IS channel . For ANDA submissions, the SynZeal-supplied material additionally provides pharmacopeial traceability documentation [2].

In Vitro HCV Antiviral Research Requiring Quantification of Sub-Picomolar to Nanomolar Intracellular Daclatasvir Concentrations

Daclatasvir exhibits extreme genotype-dependent potency, with EC50 values spanning 9 pM (genotype 1b) to 146 pM (genotype 3a) for susceptible genotypes, but rising to 239–321 nM against resistant subtypes 6u and 6v [1]. In cell-based HCV replicon assays, accurate quantification of intracellular and extracellular daclatasvir concentrations across this >10,000-fold dynamic range demands an internal standard that precisely co-migrates with the analyte and corrects for matrix effects in cell lysates and culture media. Daclatasvir-d6, with a +6 Da mass shift and near-identical physicochemical properties to the analyte, is the most direct IS for this application [2].

Pharmaceutical Quality Control and Forced Degradation Studies Supporting Daclatasvir Drug Product Manufacturing

For pharmaceutical manufacturers conducting forced degradation studies, impurity profiling, or QC release testing of daclatasvir drug products, Daclatasvir-d6 from SynZeal is supplied with comprehensive characterization data and can be used for identification standards, method validation, and DMF filings [1]. The ≥98% purity specification for the hydrochloride salt ensures suitability as a reference standard, while the room-temperature shipping stability (stable at ambient temperature for several days) reduces cold-chain logistics complexity compared to more thermally labile labeled standards . The compound is explicitly positioned for ANDA and commercial production applications, distinguishing it from research-grade deuterated analogs [1].

Metabolic Stability and Drug-Drug Interaction Studies Involving OATP1B1/1B3 Transporter Assessment

The parent compound daclatasvir is a known inhibitor of OATP1B1 (IC50 1.5 µM) and OATP1B3 (IC50 3.27 µM), transporters critically involved in hepatic drug uptake and clinically relevant drug-drug interactions [1]. When conducting in vitro transporter inhibition or metabolic stability studies with daclatasvir, Daclatasvir-d6 serves as the optimal IS for LC-MS/MS quantification because it shares the identical transporter binding profile as the analyte (deuteration does not alter target affinity) while being analytically distinguishable by mass. This ensures that concentration-dependent effects on OATP-mediated uptake are accurately quantified without interference from the IS [1].

Quote Request

Request a Quote for Daclatasvir-d6 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.